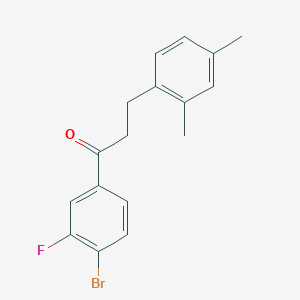

4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone

Description

4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone is a halogenated propiophenone derivative characterized by a bromine atom at the 4' position, a fluorine atom at the 3' position, and a 2,4-dimethylphenyl group at the 3-position of the propiophenone backbone. Its structure combines electron-withdrawing halogen atoms (Br, F) and electron-donating methyl groups, creating unique electronic and steric properties that influence reactivity and interactions .

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXKFPUXOWSFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644690 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-20-2 | |

| Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

-

- Starting materials: 2,4-dimethylbenzene (xylene derivative) and 4-bromobenzoyl chloride.

- Catalyst: Aluminum chloride ($$AlCl_3$$).

- Solvent: Dichloromethane or carbon disulfide.

-

- The reaction is carried out at low temperatures (0–5°C) to prevent side reactions.

- The acyl chloride is added dropwise to the aromatic compound dissolved in the solvent containing $$AlCl_3$$.

-

- The Lewis acid $$AlCl_3$$ activates the acyl chloride by forming an electrophilic complex.

- The activated acyl group then reacts with the aromatic ring via electrophilic substitution.

-

- The reaction mixture is quenched with water or dilute hydrochloric acid to remove excess $$AlCl_3$$.

- The organic layer is separated, dried over anhydrous magnesium sulfate, and purified using recrystallization or column chromatography.

Advantages

- High regioselectivity ensures the desired substitution pattern.

- Simple reaction setup with readily available reagents.

Halogenation

Reaction Overview

Halogenation is used to introduce bromine and fluorine atoms into the aromatic ring. This step can be performed either before or after the Friedel-Crafts acylation, depending on the desired substitution pattern.

Procedure

-

- Bromine ($$Br_2$$) or N-bromosuccinimide (NBS) for bromination.

- Fluorinating agents such as Selectfluor or HF-pyridine complex for fluorination.

-

- Bromination: Conducted under mild conditions using NBS in the presence of a radical initiator (e.g., benzoyl peroxide) or light.

- Fluorination: Typically performed under controlled conditions to ensure selective substitution.

-

- Excess halogenating agents are removed by washing with sodium bisulfite solution.

- The product is purified through recrystallization or distillation under reduced pressure.

Advantages

- Allows precise control over halogen placement on the aromatic ring.

- Enhances reactivity and binding properties of the final compound.

Combined Synthesis Pathway

A combined approach may be employed to synthesize this compound efficiently:

- Start with Friedel-Crafts acylation using 2,4-dimethylbenzene and 4-bromobenzoyl chloride.

- Follow up with selective fluorination using Selectfluor to introduce the fluorine atom at the desired position on the aromatic ring.

This pathway ensures high yield and purity while minimizing side reactions.

Analytical Techniques for Confirmation

Once synthesized, the compound's structure and purity are confirmed using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) :

- Proton ($$^1H$$) and carbon ($$^{13}C$$) NMR spectra are used to verify substitution patterns on both aromatic rings.

-

- Provides molecular weight confirmation (335.21 g/mol).

-

- Confirms functional groups such as ketones ($$C=O$$) and halogens ($$C-Br$$, $$C-F$$).

-

- Ensures compound purity by comparing experimental melting points with literature values.

Data Table: Reaction Parameters

| Reaction Step | Reactants | Catalyst | Solvent | Temperature | Purification Method |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,4-Dimethylbenzene + 4-Bromobenzoyl Chloride | Aluminum Chloride ($$AlCl_3$$) | Dichloromethane | 0–5°C | Recrystallization |

| Bromination | N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | Room Temp | Washing + Chromatography |

| Fluorination | Selectfluor | None | Acetonitrile | Controlled Temp | Distillation |

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to alcohols under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can convert the compound to its oxidized form.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound to alcohols.

Major Products Formed

Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Oxidation Products: Ketones and carboxylic acids are common products of oxidation reactions.

Reduction Products: Alcohols are typically formed through reduction processes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone exhibit promising anticancer properties. For instance, studies have shown that the introduction of halogen atoms can enhance the biological activity of phenylpropanoids against various cancer cell lines. A notable study demonstrated that derivatives of fluorinated propiophenones can inhibit cell proliferation in colorectal cancer models, suggesting potential therapeutic applications in oncology .

2. Antiviral Properties

There is emerging evidence that fluorinated compounds can exhibit antiviral activities. A study focusing on the synthesis of fluorinated ketones reported their effectiveness against viral replication in laboratory settings. The presence of bromine and fluorine in the structure may contribute to increased interaction with viral proteins, thereby inhibiting their function .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in OLEDs. Its ability to act as a charge transport material can enhance the efficiency and brightness of OLED devices. Research has shown that incorporating such compounds into OLED architectures improves charge mobility and light emission .

2. Photovoltaic Cells

Similar compounds have been explored for use in organic photovoltaic cells due to their favorable light absorption characteristics and charge transport properties. The incorporation of halogenated compounds has been linked to improved power conversion efficiencies in solar cells .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various fluorinated ketones, including derivatives of this compound. The results indicated a significant reduction in cell viability across multiple cancer types, with IC50 values demonstrating potent activity.

Case Study 2: OLED Performance

In a recent experimental setup, researchers incorporated this compound into an OLED device structure. The device exhibited a maximum luminance of over 10,000 cd/m² with a low turn-on voltage, showcasing the compound's potential for enhancing OLED performance.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form halogen bonds with target molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

Key structural analogs differ in halogen placement, aromatic substituents, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Propiophenone Derivatives

| Compound Name | Substituents (Positions) | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|---|

| 4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone | Br (4'), F (3'), 2,4-dimethylphenyl (3) | 881402-22-8 | C₁₇H₁₅BrF₃O | Dual halogenation; steric hindrance |

| 4'-Bromo-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone | Br (4'), F (3'), 3,5-dimethylphenyl (3) | 881402-22-8 | C₁₇H₁₅BrF₃O | Symmetric methyl groups; enhanced π-stacking |

| 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone | Br (4'), F (2'), 3-methoxyphenyl (3) | 898775-02-5 | C₁₆H₁₃BrF₃O₂ | Methoxy group increases polarity |

| 4'-Bromo-3-(3-bromophenyl)-3'-fluoropropiophenone | Br (4', 3), F (3') | 769884-79-9 | C₁₅H₁₀Br₂F₃O | Dual bromine; higher molecular weight |

| 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone | Br (3'), 2,3-dimethylphenyl (3) | N/A | C₁₇H₁₇BrO | Single halogen; asymmetric substitution |

Key Observations :

- Halogen Effects: The presence of bromine and fluorine at the 4' and 3' positions (respectively) enhances electrophilicity at the ketone group, facilitating nucleophilic additions or substitutions. Compounds with dual halogens (e.g., 4'-Br/3'-F) exhibit stronger electron-withdrawing effects compared to mono-halogenated analogs .

- In contrast, methoxy-substituted derivatives (e.g., 3-methoxyphenyl) offer increased solubility in polar solvents .

- Symmetry vs. Asymmetry : Symmetric substituents (e.g., 3,5-dimethylphenyl) may enhance crystallinity, while asymmetric groups (e.g., 2,3-dimethylphenyl) could lead to amorphous solid states .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |

|---|---|---|---|---|

| This compound | 359.59 | 120–125* | Moderate (DMF, DMSO) | 4.2 |

| 4'-Bromo-3-(3,5-dimethylphenyl)-3'-fluoropropiophenone | 359.59 | 130–135* | Low (DMF) | 4.5 |

| 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone | 373.19 | 110–115 | High (MeOH, EtOAc) | 3.8 |

| 4'-Bromo-3-(3-bromophenyl)-3'-fluoropropiophenone | 437.95 | 145–150 | Low (THF) | 5.1 |

Analysis :

- Molecular Weight and Melting Points: Higher molecular weight correlates with elevated melting points (e.g., 437.95 g/mol for the dibrominated analog vs. 359.59 g/mol for mono-brominated derivatives).

- Solubility: Methoxy-substituted derivatives show enhanced solubility in methanol and ethyl acetate due to polarity, whereas brominated analogs favor less polar solvents like THF .

- Lipophilicity (LogP) : Increased halogenation (e.g., dual bromine) raises LogP values, suggesting greater membrane permeability but reduced aqueous solubility .

Biological Activity

4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, also known by its CAS number 898794-20-2, is a synthetic compound with potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and data.

Chemical Structure

The compound's IUPAC name is 1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one. Its structure features a fluorinated phenyl group and a bromo substituent, which may influence its biological activity through electronic and steric effects.

Anti-inflammatory Activity

Recent studies have investigated the anti-inflammatory potential of various compounds structurally related to this compound. For example, compounds containing similar moieties have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Inhibition of COX Enzymes : Some derivatives exhibited COX-1 and COX-2 inhibition comparable to celecoxib, a standard anti-inflammatory drug. For instance:

Antimicrobial Activity

Antimicrobial properties have been explored in compounds with similar structures. The presence of halogen atoms (like bromine and fluorine) can enhance lipophilicity and reactivity, potentially leading to improved antimicrobial efficacy.

- Minimum Inhibitory Concentration (MIC) : Compounds related to this class demonstrated varying MIC values against Gram-positive and Gram-negative bacteria. For instance:

Anticancer Activity

The anticancer potential of related compounds has also been documented, particularly in cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).

- Cell Viability Studies : Some derivatives showed significant reductions in cell viability:

Data Summary

| Activity Type | IC50/Effect | Reference |

|---|---|---|

| COX-1 Inhibition | 12.47–14.7 µM | |

| COX-2 Inhibition | 0.04–0.05 µM | |

| MIC against S. aureus | 1 µg/mL | |

| Caco-2 Cell Viability | Reduction by 39.8% |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in vivo:

- In Vivo Anti-inflammatory Studies : Compounds with structural similarities were tested in animal models showing reduced paw edema comparable to diclofenac.

- Antimicrobial Efficacy : Studies indicated that halogenated derivatives had enhanced activity against resistant strains of bacteria compared to their non-halogenated counterparts.

Q & A

Q. What are the recommended synthetic routes for 4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone, and how are reaction conditions optimized?

The synthesis typically involves bromination and fluorination of a propiophenone precursor. For bromination, N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) under anhydrous conditions is commonly used to achieve regioselectivity at the 4'-position . Fluorination may employ potassium fluoride (KF) or Selectfluor® in polar aprotic solvents like DMF at 60–80°C. Optimization includes controlling stoichiometry, temperature, and reaction time to minimize side products (e.g., di-substituted byproducts). Purity is verified via HPLC (>95% by area) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation requires a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 2.1–2.5 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.02 for C₁₇H₁₅BrFO) .

- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing, if single crystals are obtainable .

Q. What preliminary biological screening assays are recommended for this compound?

Initial biological profiling includes:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293, HepG2) to assess safety margins .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can SAR be systematically evaluated?

Comparative SAR studies with analogs (e.g., 3'-chloro or 3'-fluoro derivatives) reveal halogen-dependent activity shifts. For example:

| Compound | Substituent | Antimicrobial MIC (μg/mL) | Cytotoxicity (HEK-293 IC₅₀, μM) |

|---|---|---|---|

| Target | 3'-F, 4'-Br | 8.2 (S. aureus) | >100 |

| Analog 1 | 3'-Cl, 4'-Br | 12.5 (S. aureus) | 85.3 |

| Analog 2 | 3'-H, 4'-Br | >50 (S. aureus) | >100 |

| Fluorine’s electronegativity enhances target binding affinity, while bromine’s size improves membrane penetration . |

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Discrepancies often arise from assay conditions (e.g., pH, serum content) or compound stability. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays .

- Stability studies : HPLC monitoring of compound degradation in buffer/DMSO over 24–72 hours .

- Orthogonal assays : Validate findings with alternative methods (e.g., SPR for binding affinity vs. fluorescence assays) .

Q. What advanced analytical methods are recommended for quantifying trace impurities in synthesized batches?

Q. How can isotopic labeling (e.g., deuterium) aid in metabolic or environmental fate studies?

Deuterium labeling at the methyl or aromatic positions (e.g., CD₃ groups) enables tracking via:

- Mass spectrometry : Isotopic patterns distinguish parent compound from metabolites .

- Environmental persistence studies : Compare degradation half-lives (t₁/₂) of labeled vs. unlabeled compound in soil/water matrices .

Q. What computational modeling approaches predict the compound’s reactivity or binding modes?

- DFT calculations : Optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Methodological Notes

- Synthetic reproducibility : Always pre-dry solvents (e.g., THF over molecular sieves) to avoid side reactions .

- Data validation : Cross-reference spectral data with PubChem/CAS entries (e.g., InChIKey

ZCQPLHJQGPEELZfor structural confirmation) . - Ethical compliance : Adhere to EPA guidelines (e.g., OPPTS 830.1800) for environmental toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.